N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Description
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a methoxyphenyl group attached to an oxazole ring
Properties
Molecular Formula |
C23H19ClN2O4 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H19ClN2O4/c1-28-19-10-6-17(7-11-19)22-13-21(25-30-22)23(27)26(15-20-3-2-12-29-20)14-16-4-8-18(24)9-5-16/h2-13H,14-15H2,1H3 |
InChI Key |
UVQGINGWYOXBGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chlorophenyl and furan groups: These groups can be introduced via nucleophilic substitution reactions.
Introduction of the methoxyphenyl group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds such as:
N-[(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE: Similar structure but with a bromine atom instead of chlorine.
N-[(4-CHLOROPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
